2-Propylpiperidin-4-one
Description
Significance of Piperidinone Derivatives in Synthetic Methodologies
Piperidinone derivatives are fundamental building blocks in the synthesis of complex molecular architectures. Their importance stems from their presence in numerous natural products, particularly alkaloids, and a wide range of pharmaceutical agents. researchgate.netnih.gov The piperidine (B6355638) ring, for which piperidones are precursors, is a structural motif found in over twenty classes of pharmaceuticals. nih.gov The reactivity of the carbonyl group and the adjacent methylene (B1212753) groups within the piperidone structure allows for a variety of chemical transformations, making them valuable intermediates for creating diverse and functionalized molecules. google.com
The development of efficient and stereoselective methods for synthesizing multi-substituted piperidinones is an active area of research. researchgate.net These synthetic strategies are crucial as the substitution pattern on the piperidinone ring can significantly influence the biological activity of the resulting compounds. researchgate.net Methodologies such as the Mannich reaction, aza-Michael additions, and cyclization reactions are commonly employed to construct the piperidinone core. kcl.ac.uk The versatility of piperidones allows them to serve as scaffolds for creating analogues of existing drugs, contributing to structure-activity relationship (SAR) studies aimed at optimizing therapeutic properties. researchgate.net
Overview of 2-Propylpiperidin-4-one within the Context of Heterocyclic Synthesis
Within the broad class of piperidinones, this compound is a specific derivative featuring a propyl group at the second position of the piperidine ring. This substitution can influence properties such as lipophilicity, which in turn can affect the molecule's behavior in biological systems. The synthesis of 2-substituted piperidin-4-ones like the propyl variant can be achieved through various methods, including the double aza-Michael reaction of divinyl ketones with primary amines. kcl.ac.uknih.gov
The chemical structure of this compound makes it a useful precursor in the synthesis of more complex heterocyclic systems. For instance, it can undergo aldol (B89426) condensation with other ketones to produce chiral 2-substituted 4-piperidone (B1582916) derivatives. The ketone functionality is reactive towards nucleophilic addition, such as with Grignard reagents, to form tertiary alcohols. Furthermore, this compound serves as a key intermediate in the synthesis of analogues of therapeutic agents. nih.gov For example, it has been used in the development of analogues of donepezil, a drug used for treating Alzheimer's disease, by allowing for modifications on the piperidine ring which is crucial for its activity. kcl.ac.uknih.gov
Physicochemical Properties of this compound
The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCC1CC(=O)CCN1 |
| InChI Key | XXIZHKUVYWRPMH-UHFFFAOYSA-N |
Table compiled from reference .
Synthetic Approaches
The synthesis of piperidin-4-one derivatives can be accomplished through several established chemical reactions. One common method is the Mannich condensation , which involves a three-component reaction between an aldehyde, an amine, and a ketone. Another significant pathway is the aza-Michael addition , particularly the double aza-Michael cyclization, which is an atom-efficient method for creating 2-substituted piperidin-4-ones from divinyl ketones and primary amines. kcl.ac.uknih.gov Additionally, catalytic methods utilizing α-imino rhodium carbenes have been reported to produce these compounds in high yields.
Structure
2D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-propylpiperidin-4-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-6-8(10)4-5-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
XXIZHKUVYWRPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)CCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propylpiperidin 4 One
Classical and Established Synthetic Routes to the Piperidin-4-one Core
The foundational methods for constructing the piperidin-4-one skeleton have been a cornerstone of heterocyclic chemistry for decades. These routes typically involve the formation of the six-membered ring through cyclization reactions or the chemical transformation of existing ring systems.
Cyclization reactions are among the most direct methods for assembling the piperidin-4-one ring system from acyclic precursors. A prominent and historically significant approach is a multi-step process involving a Dieckmann condensation. dtic.mil This sequence typically begins with the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as an alkyl acrylate (B77674). The resulting diester intermediate is then subjected to a base-catalyzed intramolecular Dieckmann condensation to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the target 4-piperidone (B1582916). dtic.milsciencemadness.org To achieve the 2-propyl substitution pattern, one of the acrylate precursors would need to be appropriately substituted.
Another classical multicomponent approach is the Petrenko-Kritschenko piperidone synthesis. wikipedia.org This reaction condenses an aldehyde, a β-keto acid derivative (like an acetonedicarboxylic acid ester), and ammonia (B1221849) or a primary amine to directly form the 2,6-disubstituted-4-oxopiperidine structure. wikipedia.orgchemrevlett.com While traditionally used for symmetrical products, modifications could potentially allow for the introduction of a single propyl group.
More direct annulation strategies can also be employed. For instance, a tandem oxidation-cyclization process can convert unsaturated amino alcohols into 3-substituted 4-piperidinones. acs.orgacs.org This involves the oxidation of the alcohol to an aldehyde, which then undergoes an intramolecular cyclization via a carbonyl-ene type process. acs.org
| Method | Precursors | Key Steps | Relevance to 2-Propyl Substitution |
| Dieckmann Condensation Route | Primary amine, substituted acrylates | Double Michael addition, intramolecular cyclization, hydrolysis, decarboxylation | Requires a propyl-substituted acrylate or related Michael acceptor. |
| Petrenko-Kritschenko Synthesis | Aldehyde, β-keto acid ester, amine | One-pot multicomponent condensation | Can produce symmetrically substituted piperidones; asymmetric variants are more complex. wikipedia.orgchemrevlett.com |
| Tandem Oxidation-Cyclization | Unsaturated amino alcohol | Oxidation of alcohol to aldehyde, intramolecular cyclization | The position of the double bond and the amino group in the precursor determines the final substitution pattern. acs.org |
An alternative to building the ring from scratch is to modify an existing piperidine (B6355638) or a related heterocycle to introduce the ketone functionality at the C-4 position. One common strategy is the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. While catalytic hydrogenation can lead to over-reduction, reagents such as zinc in acetic acid provide a mild and inexpensive method to selectively reduce the double bond, yielding the saturated 4-piperidone. organic-chemistry.org
The synthesis of the 4-piperidone moiety can also be achieved through the oxidation of a corresponding piperidine precursor. For example, a 4-hydroxypiperidine (B117109) can be oxidized to the ketone. This approach is particularly useful if the substituted 4-hydroxypiperidine is readily accessible through other means, such as the reduction of a pre-formed 4-piperidone or cycloaddition reactions that yield piperidinols. dtic.mil
| Starting Material | Transformation | Reagents | Description |
| N-Acyl-2,3-dihydro-4-pyridone | Conjugate Reduction | Zn/Acetic Acid | Selectively reduces the C=C double bond without affecting the ketone or amide carbonyls. organic-chemistry.org |
| 4-Hydroxypiperidine | Oxidation | PCC, Swern Oxidation, etc. | Standard oxidation of a secondary alcohol to a ketone. The precursor can be synthesized via various routes. dtic.mil |
| Pyridine | Reduction & Functionalization | NaBH₄, HBr | Alkylation of a hydroxypyridine followed by reduction and enol ether cleavage can provide a route to substituted piperidones. dtic.mil |
Contemporary and Advanced Synthetic Approaches to 2-Propylpiperidin-4-one
Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing complex molecules like this compound. These approaches frequently utilize catalytic systems to achieve high levels of selectivity and yield under mild conditions.
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system, is a powerful tool for C-N bond formation and is central to many modern piperidinone syntheses. nih.govrsc.org Intramolecular aza-Michael additions are particularly effective for ring closure. rsc.org In a relevant strategy, a chemoselective hydration of a triple bond in a precursor molecule can generate a dienone, which then undergoes a double Michael addition with a primary amine to furnish the 4-piperidone ring. dtic.mil
This strategy can be designed to be intramolecular, where an acyclic precursor containing both the amine nucleophile and the Michael acceptor moiety is cyclized. rsc.orgntu.edu.sg To synthesize this compound, the acyclic precursor would be designed such that the propyl group is positioned appropriately relative to the reacting functional groups, leading to the desired substitution pattern upon cyclization. Water-mediated intramolecular cyclization following a bis-aza Michael addition has also been reported for obtaining substituted piperidinols, which can then be oxidized to the corresponding piperidinones. nih.gov
The use of catalysts, particularly those based on transition metals, has revolutionized the synthesis of heterocyclic compounds by enabling reactions that are otherwise difficult or impossible.
Transition metals are effective catalysts for a variety of transformations that can be applied to piperidinone synthesis. For example, Palladium(II) has been shown to be an effective catalyst for the cyclization of bromodiene precursors to form the piperidine ring. dtic.mil Furthermore, gold(I)-catalyzed oxidative amination of non-activated alkenes represents a modern approach to forming substituted piperidines. nih.gov
Hydrogen borrowing catalysis, often employing iridium or ruthenium complexes, is another advanced strategy. This method enables the [5+1] annulation of amino alcohols, where two new C-N bonds are formed in a sequential cascade, leading to stereoselective synthesis of substituted piperidines. nih.gov While many of these catalytic methods are developed for piperidines in general, they can be adapted to produce piperidinone intermediates by careful choice of substrates and reaction conditions or by subsequent functional group manipulation.
| Catalyst System | Reaction Type | Description |
| Palladium(II) | Cyclization of dienes | Catalyzes the intramolecular cyclization of precursors like bromodienes to form the heterocyclic ring. dtic.mil |
| Gold(I) Complexes | Oxidative Amination | Enables the difunctionalization of a double bond with simultaneous formation of the N-heterocycle. nih.gov |
| Iridium(III) Complexes | Hydrogen Borrowing Annulation | Facilitates a [5+1] annulation via a cascade of oxidation, amination, and imine reduction to form the piperidine ring stereoselectively. nih.gov |
| Ruthenium Catalysts | Cyclization of amino-alkanols | Effects ring formation from δ-amino-1-alkanols in the presence of a hydrogen acceptor. dtic.mil |
Catalytic Methodologies in Piperidinone Synthesis
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules like this compound. These systems utilize small organic molecules to catalyze chemical transformations, often mimicking enzymatic processes. In the context of piperidine synthesis, organocatalysts can facilitate various bond-forming reactions, including Mannich reactions, Michael additions, and cycloadditions, which are pivotal for constructing the heterocyclic ring.
More complex organocatalytic cascades have been developed for the synthesis of highly functionalized piperidones. One such method involves a one-pot, two-step sequence for creating spirocyclic piperidones, which proceeds through a Wolff rearrangement–amidation–Michael–hemiaminalization pathway. mdpi.com This approach allows for the assembly of products with multiple stereogenic centers in good yields (up to 76%) and with high enantioselectivities (up to 97%). mdpi.com Although demonstrated for spirocyclic systems, the underlying principles of sequential organocatalytic reactions are applicable to the stereocontrolled synthesis of 2-substituted piperidin-4-ones.
Table 1: Examples of Organocatalytic Systems in Piperidine Synthesis
| Catalyst Type | Reaction | Key Features | Reported Efficiency |
|---|---|---|---|
| Proline | Biomimetic Mannich-type reaction | Protective-group-free, biomimetic | Up to 97% ee, good yield nih.gov |
| Chiral Amine / Acid | Michael-hemiaminalization cascade | Forms multiple stereocenters, one-pot | Up to 76% yield, 97% ee mdpi.com |
Stereoselective and Asymmetric Syntheses of 2-Substituted Piperidin-4-ones
Achieving stereocontrol in the synthesis of 2-substituted piperidin-4-ones is crucial, as the biological activity of such compounds is often dependent on their specific stereochemistry. Various strategies have been developed to this end, ranging from catalyst-controlled reactions to substrate-directed approaches.
Gold-catalyzed reactions have provided novel and efficient pathways for the stereoselective synthesis of substituted piperidines. nih.gov One notable method involves a sequence of gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to yield piperidin-4-one intermediates. nih.govthieme-connect.com This one-pot process demonstrates excellent diastereoselectivity and has a broad substrate scope. thieme-connect.com
Diastereoselective synthesis of 2-substituted-piperidin-4-ones has also been achieved as a means to access optically active carbacephams, highlighting the utility of these piperidinones as versatile chiral building blocks. researchgate.net The development of stereoselective methods is an active area of research, driven by the need for efficient access to enantiomerically pure piperidine-based scaffolds for medicinal chemistry. nih.gov The piperidine ring is a key structural motif in numerous alkaloids and pharmaceutical compounds, underscoring the demand for modular and stereoselective synthetic routes. nih.gov
Table 2: Selected Stereoselective Synthetic Approaches to Substituted Piperidones
| Method | Catalyst / Reagent | Intermediate | Key Outcome |
|---|---|---|---|
| Gold-Catalyzed Cyclization / Ferrier Rearrangement | [Au(PPh₃)NTf₂], Catecholborane | Cyclic Imidate | One-pot synthesis of piperidin-4-ols via a piperidin-4-one intermediate with high diastereoselectivity. nih.govthieme-connect.com |
| Palladium-Catalyzed Cascade | Palladium with Chiral Ligand | - | Enantioselective oxidative amination of alkenes to form substituted piperidines. nih.gov |
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and chemical intermediates to minimize environmental impact. nih.gov These principles focus on designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of this compound, applying green chemistry principles can lead to more sustainable and economical production methods. This includes the careful selection of solvents, maximizing the incorporation of all reactant atoms into the final product (atom economy), and using catalytic rather than stoichiometric reagents. acs.orgjocpr.com
An efficient green chemistry approach has been developed for N-substituted piperidones, which offers significant advantages over classical methods like the Dieckmann condensation. figshare.comresearchgate.net This approach provides better yields, superior atom economy, and minimizes the waste stream, principles that are directly transferable to the synthesis of C-2 substituted analogs like this compound. acs.org
Solvent-Free and Aqueous Reaction Conditions
A key strategy in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Syntheses conducted in water or under solvent-free conditions are highly desirable alternatives.
Solvent-free reactions, sometimes conducted via mechanical grinding, can offer significant benefits. For example, a grinding method has been used for the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes, demonstrating a simple and efficient solvent-free procedure. researchgate.net This technique reduces waste and can sometimes accelerate reaction rates.
Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. In the context of stereoselective synthesis, using water as a solvent can also prevent the racemization of enantioenriched substrates, thereby providing a route to highly enantiopure substituted piperidines. nih.gov
Atom Economy and Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwordpress.com A reaction with high atom economy is one that generates minimal byproducts. nih.gov The percent atom economy is calculated as:
Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org
Synthetic methods should be designed to maximize atom economy. wordpress.com For instance, addition and cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economical as they incorporate all atoms of the reactants into the product. nih.gov In contrast, elimination and substitution reactions often generate stoichiometric byproducts, leading to lower atom economy. The Wittig reaction, for example, is known for its poor atom economy despite often providing high chemical yields.
Table 3: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Characteristics | Typical Atom Economy | Example |
|---|---|---|---|
| Addition / Cycloaddition | Reactants combine to form a single product. | 100% (Ideal) | Diels-Alder Reaction nih.gov |
| Rearrangement | A molecule's skeleton is rearranged. | 100% (Ideal) | Beckmann Rearrangement |
| Substitution | An atom or group is replaced by another. | < 100% | Halogenation |
| Elimination | Atoms are removed to form a double bond. | < 100% | Dehydration of an alcohol |
Chemical Reactivity and Transformations of 2 Propylpiperidin 4 One
Reactions at the Carbonyl Functionality
The carbonyl group at the C-4 position is a primary site of reactivity in 2-propylpiperidin-4-one, susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications.
Reductions to Piperidinols
The reduction of the ketone functionality in 2-alkyl-4-piperidones to the corresponding alcohol, a piperidinol, is a fundamental transformation. While specific studies on this compound are not extensively documented, the reduction of analogous 2-aryl-4-piperidones provides insight into this reaction. For instance, the reduction of N-Boc-2-aryl-4-piperidones using reducing agents like L-Selectride has been reported to yield the corresponding 2-aryl-4-piperidinols. acs.orgwhiterose.ac.uk The stereochemical outcome of such reductions is a critical aspect, often influenced by the choice of reducing agent and the steric environment around the carbonyl group.
Table 1: Examples of Reducing Agents for 4-Piperidones
| Reducing Agent | Typical Product | Reference |
|---|---|---|
| L-Selectride | 4-Piperidinol | acs.orgwhiterose.ac.uk |
| Sodium borohydride | 4-Piperidinol | General knowledge |
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the carbonyl group in this compound is a target for various nucleophiles. Nucleophilic addition reactions can introduce a wide range of substituents at the C-4 position. nih.gov While specific examples for this compound are scarce in the literature, the general reactivity of 4-piperidones suggests that they can undergo reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols.
Condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, are also characteristic of ketones and would be expected to occur with this compound. These reactions, often carried out under basic conditions, lead to the formation of a new carbon-carbon double bond at the C-4 position. For instance, the condensation of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes showcases a similar reactivity pattern in a related heterocyclic system. researchgate.net
Transformations Involving the Nitrogen Atom
The secondary amine nitrogen in the piperidine (B6355638) ring is another key reactive site, readily undergoing substitution reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound can be readily alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. sciencemadness.org This reaction is a common strategy for introducing substituents on the nitrogen atom, thereby modifying the compound's properties. The choice of base and solvent can be crucial for achieving high yields and avoiding side reactions. For example, the N-alkylation of 2-pyridone, a related heterocyclic compound, has been achieved using alkyl halides in the presence of tetraalkylammonium fluorides. google.com
N-acylation of this compound can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction leads to the formation of an N-acyl derivative. The acylation of piperidin-4-one derivatives with acetic anhydride (B1165640) has been shown to proceed efficiently, affording the corresponding N-acyl compounds in high yields. cyberleninka.ru
Table 2: Common Reagents for N-Substitution of Piperidines
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I) | N-Alkyl-2-propylpiperidin-4-one |
| N-Acylation | Acyl chloride (e.g., CH3COCl) | N-Acyl-2-propylpiperidin-4-one |
Formation of N-Substituted Heterocyclic Systems
Reactivity at the Alpha- and Beta-Positions to the Carbonyl and Nitrogen
The carbon atoms alpha and beta to the carbonyl group and the nitrogen atom exhibit distinct reactivity patterns. The alpha-carbons (C-3 and C-5) to the carbonyl group are acidic and can be deprotonated to form enolates. These enolates can then react with various electrophiles, allowing for the introduction of substituents at these positions. Alkylation experiments on 1-alkyl-4-piperidones have demonstrated the feasibility of introducing acetonyl groups at the C-3 position. rsc.org
The positions alpha to the nitrogen atom (C-2 and C-6) are also activated. The existing propyl group at C-2 influences the reactivity at this and the adjacent C-3 position. The reactivity at the beta-position (C-3 and C-5) is often exploited in cyclization reactions. For example, the cyclization of 3-acetonyl-1-benzyl-5-methyl-4-piperidone to a hexahydropyrindin-6-one highlights the reactivity at the alpha and beta positions. rsc.org
Enolate and Enamine Chemistry
The presence of a carbonyl group makes this compound amenable to reactions involving enolate and enamine intermediates. These intermediates are powerful nucleophiles that enable the formation of new carbon-carbon bonds at the α-positions (C3 and C5) of the piperidinone ring.
Enolate Chemistry
Enolates are resonance-stabilized anions formed by the deprotonation of an α-hydrogen. fiveable.me For an unsymmetrical ketone like this compound, two distinct regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate.
Kinetic vs. Thermodynamic Control: The formation of these enolates can be selectively controlled by the reaction conditions. stackexchange.comquimicaorganica.org
Kinetic Enolate: Deprotonation at the C5 position is generally faster due to the protons being more sterically accessible. uwindsor.ca This "kinetic" enolate is favored under conditions of rapid, irreversible deprotonation, typically employing a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. stackexchange.comyoutube.com
Thermodynamic Enolate: The enolate formed by deprotonation at the C3 position results in a more substituted, and therefore more stable, double bond. This "thermodynamic" enolate is favored under conditions that allow for equilibration, such as higher temperatures and the use of a weaker base in a protic solvent. stackexchange.comuwindsor.ca
The regioselective generation of either the kinetic or thermodynamic enolate allows for targeted alkylation at the C5 or C3 position, respectively. The subsequent reaction of the enolate with an electrophile, such as an alkyl halide, proceeds via an SN2 mechanism to form a new C-C bond. libretexts.orgorganicchemistrytutor.com This methodology is a cornerstone for introducing substituents alpha to the carbonyl group. fiveable.me
| Condition | Favored Enolate | Position of Deprotonation | Key Reaction Parameters |
|---|---|---|---|
| Kinetic Control | Less substituted enolate | C5 | Strong, bulky base (e.g., LDA), low temperature (-78 °C), aprotic solvent |
| Thermodynamic Control | More substituted enolate | C3 | Weaker base, higher temperature, protic solvent (allowing equilibration) |
Enamine Chemistry
Enamines are nitrogen analogs of enols, typically formed by the acid-catalyzed condensation reaction between a ketone and a secondary amine (e.g., pyrrolidine, morpholine). masterorganicchemistry.commakingmolecules.comcambridge.org The resulting enamine is a strong nucleophile at the α-carbon due to the electron-donating nature of the nitrogen atom. makingmolecules.com
The reaction of this compound with a secondary amine would lead to a mixture of isomeric enamines. These enamines can then react with various electrophiles, most commonly reactive alkyl halides, in what is known as the Stork enamine alkylation. libretexts.org The process involves three main steps:
Formation of the enamine from the piperidinone.
Nucleophilic attack of the enamine on an electrophile (e.g., an alkyl halide) to form an iminium salt.
Hydrolysis of the iminium salt to regenerate the carbonyl group, yielding the α-alkylated piperidinone. libretexts.org
Enamine-based functionalization offers several advantages over enolate chemistry, including milder reaction conditions and a reduced risk of over-alkylation. libretexts.org
Electrophilic Substitutions and Functionalization
Beyond classical enolate and enamine alkylations, the functionalization of the this compound scaffold can be achieved through modern methods targeting C-H bonds. A prominent strategy involves the in-situ formation of an iminium ion intermediate, which can then be intercepted by a variety of nucleophiles. acs.orgsemanticscholar.orgnih.govresearcher.life
This approach allows for the selective functionalization at the α-position of the piperidine ring. acs.orgnih.gov The process typically involves the oxidation of the N-alkyl piperidine (after suitable N-alkylation of the parent scaffold) to form an endocyclic iminium ion. This highly electrophilic intermediate readily reacts with carbon-based nucleophiles, enabling diverse transformations such as:
Alkylation: Introduction of simple alkyl groups.
Azinylation: Addition of heterocyclic fragments.
Trifluoromethylation: Installation of a trifluoromethyl group. acs.orgnih.govresearcher.life
This methodology for late-stage functionalization is powerful for creating structural diversity and optimizing the properties of piperidine-containing molecules. acs.orgnih.gov Furthermore, rhodium-catalyzed C-H insertion reactions have been developed for the site-selective functionalization of N-protected piperidines, offering another advanced tool for modifying the scaffold. nih.gov
Ring Transformations and Rearrangement Reactions of the Piperidinone Scaffold
The piperidinone framework can undergo significant structural changes through rearrangement and ring transformation reactions, providing access to different heterocyclic systems.
Rearrangement Reactions
Favorskii Rearrangement: If this compound is first halogenated at an α-position (C3 or C5), the resulting α-halo ketone can undergo a Favorskii rearrangement upon treatment with a base. ddugu.ac.inpurechemistry.org This reaction is known to cause ring contraction in cyclic systems. wikipedia.orgadichemistry.com For an α-halo-2-propylpiperidin-4-one, this would lead to the formation of a substituted pyrrolidine-carboxylic acid derivative. The reaction proceeds through a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile. ddugu.ac.inwikipedia.org
Beckmann Rearrangement: The ketone at C4 can be converted to an oxime by reaction with hydroxylamine. This oxime derivative can then undergo an acid-catalyzed Beckmann rearrangement. wikipedia.orgorganic-chemistry.org In this reaction, the group anti-periplanar to the leaving group on the nitrogen migrates, resulting in a ring expansion. masterorganicchemistry.com The rearrangement of the this compound oxime would yield a seven-membered lactam (an azepanone derivative). wikipedia.org The regioselectivity of the migration depends on the stereochemistry of the oxime.
Aza-Semipinacol Rearrangement: This type of rearrangement can occur in systems containing a 1,2-aminoalcohol motif. While not a direct reaction of the piperidinone itself, derivatives can be engineered to undergo such transformations. Aza-semipinacol and related aza-pinacol rearrangements are valuable for constructing complex nitrogen-containing molecules and can involve ring expansion or contraction depending on the substrate. researchgate.net
Ring Expansion Reactions
Beyond the Beckmann rearrangement, other methods exist for expanding the piperidine ring. For instance, certain piperidine derivatives can be converted into azepane rsc.org or hydroazocine rings through specific reaction pathways. These transformations often involve the formation of key intermediates like aziridinium (B1262131) ions that are subsequently opened by nucleophiles to yield the larger ring system. nih.gov
| Reaction Type | Key Intermediate/Substrate | Structural Outcome |
|---|---|---|
| Favorskii Rearrangement | α-Halo piperidinone | Ring Contraction (to Pyrrolidine derivative) |
| Beckmann Rearrangement | Piperidinone oxime | Ring Expansion (to Azepanone derivative) |
| Aza-Semipinacol Rearrangement | Piperidine-based 1,2-aminoalcohol | Skeletal Rearrangement/Ring Expansion |
Applications of 2 Propylpiperidin 4 One As a Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The unique structural features of 2-propylpiperidin-4-one make it an ideal starting material for the construction of intricate molecular architectures. Its piperidine (B6355638) core is a common motif in many biologically active compounds, and the ketone functionality provides a handle for further elaboration and ring formation.
The piperidine skeleton is a ubiquitous structural motif found in a vast array of natural products, particularly in alkaloids, which exhibit a broad spectrum of biological activities. aua.gr Consequently, 2-substituted piperidones, such as this compound, are highly sought-after chiral building blocks for the total synthesis of these complex natural products. nih.govelsevierpure.com The synthesis of various piperidine alkaloids often relies on the stereocontrolled functionalization of the piperidine core. nih.gov
The general strategy involves utilizing the inherent chirality of a starting material, often derived from the "chiral pool," to construct the target molecule with the desired stereochemistry. nih.gov While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the established utility of analogous 2-substituted piperidones strongly supports its potential in this area. For instance, the synthesis of 3-piperidinol alkaloids like (+)-prosafrinine and (-)-prosophylline (B1248326) has been achieved using 2-substituted 2-piperidone (B129406) building blocks. nih.gov These syntheses demonstrate the principle of elaborating the piperidone core to achieve the complex substitution patterns and stereochemistry found in natural alkaloids. The propyl group in this compound can influence the stereochemical outcome of subsequent reactions, making it a potentially valuable precursor for specific alkaloid targets.
A hypothetical synthetic approach towards a piperidine alkaloid using this compound could involve the initial stereoselective reduction of the ketone at C-4 to introduce a second stereocenter. Subsequent N-alkylation or acylation, followed by functional group manipulations of the propyl side chain, could lead to the core structure of various alkaloids. The principles of asymmetric synthesis, including the use of chiral auxiliaries or catalysts, would be crucial in controlling the stereochemistry throughout the synthetic sequence.
Table 1: Examples of Piperidine Alkaloids Synthesized from 2-Substituted Piperidone Precursors
| Alkaloid | Precursor Type | Reference |
| (+)-Prosafrinine | 2-Substituted 2-Piperidone | nih.gov |
| (-)-Iso-6-cassine | 2-Substituted 2-Piperidone | nih.gov |
| (-)-Prosophylline | 2-Substituted 2-Piperidone | aua.grnih.gov |
| (-)-Prosopinine | 2-Substituted 2-Piperidone | nih.gov |
The 4-piperidone (B1582916) scaffold is a well-established building block for the synthesis of more complex heterocyclic compounds, including fused and bridged systems. nih.gov The presence of both a ketone and a secondary amine in this compound allows for intramolecular reactions to form bicyclic structures.
Fused Heterocyclic Systems: Fused heterocycles, where two or more rings share a common bond, are prevalent in many biologically active molecules. The synthesis of fused piperidinones can be achieved through various strategies, including radical-ionic cascade reactions. researcher.life For example, an intramolecular cyclization involving the nitrogen atom and a suitably functionalized side chain attached to the piperidine ring can lead to the formation of a new fused ring. The ketone at the 4-position of this compound can be converted into a variety of functional groups that can participate in such cyclization reactions. For instance, conversion to an enolate followed by reaction with a bifunctional electrophile could initiate a sequence leading to a fused system.
Bridged Heterocyclic Systems: Bridged heterocyclic systems, where the rings are joined by a bridge of one or more atoms, represent another important class of complex molecules. The synthesis of bridged piperazines has been accomplished using chiral pool starting materials. nih.gov While direct examples employing this compound are not prominent, its structure is amenable to strategies for forming bridged systems. One potential approach could involve the formation of an enamine from the ketone and the secondary amine, followed by a Diels-Alder reaction with a suitable dienophile to create a bridged bicyclic system. Alternatively, intramolecular Mannich-type reactions could be employed to forge a bridge across the piperidine ring.
Development of Advanced Synthetic Intermediates and Scaffolds
Beyond its direct use in total synthesis, this compound is a valuable starting material for the creation of more elaborate synthetic intermediates and molecular scaffolds. These intermediates can then be used in combinatorial chemistry and drug discovery programs to generate libraries of diverse compounds for biological screening.
The development of methods for the asymmetric synthesis of piperidone derivatives is of significant interest due to the prevalence of chiral piperidine motifs in pharmaceuticals. acs.org Starting with an achiral or racemic precursor, it is possible to generate chirally enriched this compound derivatives through various asymmetric synthetic strategies.
One common approach is the use of chiral auxiliaries. For example, a chiral amine can be reacted with a precursor to this compound in a diastereoselective cyclization to yield a piperidone with a chiral substituent on the nitrogen. This auxiliary can then be removed to provide the enantiomerically enriched this compound. The synthesis of chirally resolved 2-substituted 4-piperidones has been achieved using this methodology. acs.org
Enzyme-catalyzed reactions also offer a powerful tool for the synthesis of chiral piperidones. Lipases, for instance, can be used for the kinetic resolution of racemic piperidone derivatives, selectively acylating one enantiomer and allowing for the separation of the two. mdpi.com Chemo-enzymatic approaches have been successfully employed to synthesize enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.com
Table 2: Strategies for the Synthesis of Chiral Piperidinone Derivatives
| Strategy | Description | Key Features |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Diastereoselective bond formation; auxiliary is typically removed in a later step. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | High enantioselectivity; mild reaction conditions. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Small amount of chiral catalyst can generate a large amount of chiral product. |
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The ketone functionality of this compound makes it an ideal carbonyl component for several important MCRs, such as the Passerini and Ugi reactions.
Passerini Reaction: The Passerini three-component reaction (3CR) involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound (in this case, this compound) to form an α-acyloxy carboxamide. nih.gov This reaction is highly atom-economical and allows for the rapid generation of molecular diversity by simply varying the three starting components. The resulting product from a Passerini reaction with this compound would feature a new stereocenter at the 4-position, with the piperidine nitrogen and the newly formed α-acyloxy carboxamide functionality providing ample opportunities for further synthetic modifications.
Ugi Reaction: The Ugi four-component reaction (4CR) is another cornerstone of MCR chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. organic-chemistry.orgnih.gov When this compound is used as the carbonyl component, it first reacts with a primary amine to form an imine in situ. This imine then reacts with the carboxylic acid and isocyanide to generate a complex product containing the piperidine scaffold. The Ugi reaction is renowned for its ability to generate a high degree of molecular complexity and diversity in a single, efficient step, making it a valuable tool in the synthesis of compound libraries for drug discovery. nih.gov
Table 3: Multicomponent Reactions Involving a Ketone Component
| Reaction | Components | Product |
| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide |
Advanced Structural Analysis and Conformational Studies of 2 Propylpiperidin 4 One
High-Resolution Spectroscopic Characterization (Beyond Basic Identification)
High-resolution spectroscopy provides critical insights into the molecular framework, electronic environment, and dynamic behavior of 2-Propylpiperidin-4-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) are indispensable for a detailed structural assignment.
NMR spectroscopy is a powerful tool for determining the precise stereochemistry and conformational preferences of cyclic systems like this compound. The analysis of chemical shifts, coupling constants (J-values), and through-space interactions allows for an unambiguous assignment of the relative positions of substituents.
For 2-substituted piperidinones, the six-membered ring typically adopts a chair conformation to minimize torsional and steric strain. osti.gov In the case of this compound, the thermodynamically most stable conformation is expected to feature the propyl group in an equatorial position, thereby avoiding unfavorable 1,3-diaxial interactions.
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are crucial for a complete assignment. researchgate.net
¹H NMR: Protons on the piperidinone ring would exhibit distinct chemical shifts depending on their axial or equatorial orientation. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between adjacent protons (³JHH) are particularly informative; a large coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or diequatorial arrangements.
¹³C NMR: The chemical shifts of the carbon atoms in the ring are also sensitive to the conformation. The carbonyl carbon (C4) would appear significantly downfield, while the carbons adjacent to the nitrogen (C2 and C6) would also be readily identifiable.
NOESY: This 2D experiment reveals through-space correlations between protons, providing definitive evidence for the spatial proximity of atoms and confirming stereochemical assignments, such as the equatorial orientation of the propyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in a Chair Conformation Data is illustrative and based on spectral data for analogous 2-alkyl-4-piperidones.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| N-H | 1.5 - 3.0 (broad) | - | - |
| C2-H | 3.0 - 3.5 | 55 - 60 | H2-H3, H2-H6, H2-Propyl |
| C3-H (axial) | 2.2 - 2.6 | 40 - 45 | H3a-H3e, H3a-H2, H3a-H5a |
| C3-H (equatorial) | 2.6 - 3.0 | 40 - 45 | H3e-H3a, H3e-H2, H3e-H5e |
| C4 (C=O) | - | 205 - 210 | HMBC to H3, H5 |
| C5-H (axial) | 2.3 - 2.7 | 45 - 50 | H5a-H5e, H5a-H6a, H5a-H3a |
| C5-H (equatorial) | 2.7 - 3.1 | 45 - 50 | H5e-H5a, H5e-H6e, H5e-H3e |
| C6-H (axial) | 2.8 - 3.2 | 48 - 53 | H6a-H6e, H6a-H5a, H6a-H2 |
| C6-H (equatorial) | 3.2 - 3.6 | 48 - 53 | H6e-H6a, H6e-H5e, H6e-H2 |
| Propyl-CH₂ | 1.3 - 1.7 | 35 - 40 | Propyl-CH₂-Propyl-CH₃, Propyl-CH₂-H2 |
| Propyl-CH₂ | 1.2 - 1.6 | 18 - 22 | Propyl-CH₂-Propyl-CH₃ |
| Propyl-CH₃ | 0.8 - 1.1 | 13 - 15 | Propyl-CH₃-Propyl-CH₂ |
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS) using methods like Collision-Activated Dissociation (CAD), are used to probe the intrinsic stability of the molecular ion and to elucidate its fragmentation pathways. nih.gov This information is vital for the structural confirmation of this compound and for distinguishing it from its isomers.
Upon ionization (e.g., via electrospray ionization, ESI), this compound would form a protonated molecular ion [M+H]⁺. The subsequent fragmentation in an MS/MS experiment is expected to follow characteristic pathways for cyclic amines and ketones. chemguide.co.uk
Key predicted fragmentation pathways include:
Alpha-Cleavage: The most common fragmentation for piperidines involves cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the loss of the propyl group as a radical, or ring-opening reactions.
Loss of Propyl Side Chain: A prominent fragmentation would be the cleavage of the bond between C2 and the propyl group, resulting in a fragment ion corresponding to the piperidin-4-one ring.
Ring Fission: Fragmentation can occur across the ring, often initiated by the carbonyl group or the nitrogen atom. A common pathway is a retro-Diels-Alder type reaction or cleavage adjacent to the carbonyl group (e.g., loss of CO).
Table 2: Predicted Key Fragment Ions for this compound in MS/MS Analysis Based on general fragmentation patterns of piperidones.
| m/z Value (Proposed) | Proposed Structure/Loss | Fragmentation Pathway |
| [M+H]⁺ | Protonated Molecular Ion | Parent Ion |
| [M+H - C₃H₇]⁺ | Loss of propyl radical | α-cleavage at C2 |
| [M+H - CO]⁺ | Loss of carbon monoxide | Cleavage adjacent to carbonyl |
| [M+H - C₃H₈]⁺ | Loss of propane | Rearrangement and cleavage |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state and intermolecular interactions. mdpi.com The vibrational modes of this compound are sensitive to its molecular geometry.
Analysis of the spectra of analogous compounds, such as 1-Propyl-4-piperidone and other substituted piperidones, allows for the assignment of characteristic vibrational frequencies. ripublication.comnih.gov
C=O Stretch: A strong, sharp absorption band in the IR spectrum between 1710 and 1730 cm⁻¹ is characteristic of the carbonyl group of the six-membered ring ketone. The exact position can be influenced by hydrogen bonding and ring strain.
N-H Stretch: A moderate absorption band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration. The position and broadness of this peak can indicate the extent of intermolecular hydrogen bonding.
C-H Stretches: Bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group and the piperidine (B6355638) ring.
N-H Bend: The N-H bending vibration typically appears around 1590-1650 cm⁻¹.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra. nih.govnih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Based on data from analogous piperidones.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | 3300 - 3400 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | 2850 - 2980 | Strong |
| C=O Stretch | 1710 - 1730 | 1710 - 1730 | Strong (IR), Medium (Raman) |
| N-H Bend | 1590 - 1650 | - | Medium |
| CH₂ Scissor | 1450 - 1470 | 1450 - 1470 | Medium |
| C-N Stretch | 1180 - 1250 | 1180 - 1250 | Medium |
X-ray Crystallography of this compound Derivatives
X-ray crystallography on derivatives of piperidin-4-one consistently reveals that the six-membered ring adopts a chair conformation. nih.gov This is the most stable arrangement, minimizing both angle and torsional strain. In the solid state, it is highly probable that this compound would also exhibit a chair conformation. The bulky propyl substituent at the C2 position would be expected to occupy an equatorial position to minimize steric hindrance with the axial protons at C4 and C6. Deviations from an ideal chair geometry, such as slight flattening or twisting, can occur due to the influence of other substituents or crystal packing forces. chemrevlett.com
The arrangement of molecules within the crystal lattice is governed by intermolecular interactions. For this compound, the most significant of these interactions would be hydrogen bonding. The secondary amine (N-H) group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.
Table 4: Typical Crystallographic Parameters for Piperidin-4-one Derivatives Illustrative data based on published crystal structures of similar compounds.
| Parameter | Typical Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Reflects the symmetry of the unit cell |
| Space Group | P2₁/c, P-1 | Common centrosymmetric space groups for such molecules |
| Conformation | Chair | Most stable ring conformation |
| N-H···O Bond Length | 2.8 - 3.1 Å | Indicates strong intermolecular hydrogen bonding |
| C=O Bond Length | ~1.22 Å | Typical double bond character |
| C-N Bond Length | ~1.47 Å | Typical single bond character |
| Packing Motif | Dimer formation or chain propagation | Driven by N-H···O hydrogen bonds |
Chiroptical Spectroscopy for Chiral Derivatives
Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules by probing their differential interaction with circularly polarized light. For chiral derivatives of this compound, namely the (R)- and (S)-enantiomers, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are powerful tools for elucidating their absolute configuration and conformational preferences in solution. The presence of the carbonyl chromophore within the chiral piperidinone ring is key to these analyses.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) or molar circular dichroism (Δε) against wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and are characteristic of the stereochemical environment of the chromophore.
For chiral derivatives of this compound, the n→π* electronic transition of the carbonyl group, typically occurring in the 280-300 nm region, gives rise to a distinct Cotton effect. The sign and magnitude of this Cotton effect are highly sensitive to the conformation of the piperidinone ring and the orientation of the propyl group at the C2 position.
Application of the Octant Rule:
The octant rule is an empirical rule used to predict the sign of the Cotton effect for the n→π* transition of ketones. The space around the carbonyl group is divided into eight octants by three perpendicular planes. The contribution of a substituent to the Cotton effect depends on which octant it occupies.
In the case of this compound, the preferred chair conformation of the piperidinone ring places the propyl group in a specific spatial arrangement relative to the carbonyl group. For the (R)-enantiomer with the propyl group in an equatorial position, the octant rule would predict a Cotton effect of a particular sign. Conversely, the (S)-enantiomer would be expected to exhibit a mirror-image CD spectrum with a Cotton effect of the opposite sign.
Hypothetical CD Data for this compound Enantiomers:
The following interactive table presents hypothetical CD spectral data for the (R)- and (S)-enantiomers of this compound, based on the expected behavior of such compounds. This data is for illustrative purposes to demonstrate how CD spectroscopy can distinguish between enantiomers.
| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |
| (R)-2-Propylpiperidin-4-one | ~290 | Positive | Positive |
| (S)-2-Propylpiperidin-4-one | ~290 | Negative | Negative |
Note: The actual experimental values may vary depending on the solvent and temperature.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral compound containing a chromophore will show a characteristic anomaly in the region of the chromophore's absorption band. This anomaly, which consists of a peak and a trough, is also known as a Cotton effect.
Similar to CD spectroscopy, the shape and sign of the Cotton effect in the ORD curve of chiral this compound derivatives are directly related to the stereochemistry around the carbonyl chromophore. A positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. The enantiomers of this compound are expected to display ORD curves that are mirror images of each other.
Detailed Research Findings:
Although specific ORD studies on this compound are not extensively documented, the principles of ORD have been widely applied to determine the absolute configuration of various chiral ketones. The relationship between the CD and ORD spectra is described by the Kronig-Kramers transforms, meaning that if one is known, the other can be theoretically derived.
The analysis of ORD curves, in conjunction with conformational analysis, can provide valuable insights into the dynamic equilibrium of different conformers in solution. For this compound, this would involve considering the equilibrium between chair conformations with the propyl group in either an axial or equatorial position. The observed ORD spectrum would be a weighted average of the spectra of the individual conformers.
Hypothetical ORD Data for this compound Enantiomers:
The interactive table below illustrates the expected characteristics of the ORD curves for the enantiomers of this compound.
| Enantiomer | Peak Wavelength (nm) | Trough Wavelength (nm) | Sign of Cotton Effect |
| (R)-2-Propylpiperidin-4-one | ~300 | ~280 | Positive |
| (S)-2-Propylpiperidin-4-one | ~280 | ~300 | Negative |
Note: The exact wavelengths of the peak and trough are dependent on the specific molecular environment.
Theoretical and Computational Investigations of 2 Propylpiperidin 4 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the fundamental properties of piperidin-4-one derivatives.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Electrostatic Potential)
DFT calculations are frequently employed to explore the electronic characteristics of substituted piperidin-4-ones. A common approach involves geometry optimization using the B3LYP functional with a basis set such as 6-31+G(d). Such calculations for molecules analogous to 2-propylpiperidin-4-one reveal important details about their electronic structure.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For similar piperidin-4-one structures, these calculations help in identifying the regions susceptible to electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) surface is another valuable descriptor derived from these calculations. The MEP map illustrates the charge distribution across the molecule, with red areas indicating negative electrostatic potential (electron-rich regions, prone to electrophilic attack) and blue areas representing positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). In this compound, the carbonyl oxygen would be expected to be a region of high negative potential, while the hydrogen attached to the nitrogen would be a region of positive potential.
Table 1: Representative Electronic Properties of a Substituted Piperidin-4-one Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Note: These values are representative and based on calculations for structurally related piperidin-4-one compounds.
Conformational Analysis using Density Functional Theory (DFT)
The conformational landscape of this compound is of significant interest, as the spatial arrangement of its atoms dictates its physical and chemical properties. DFT calculations are a powerful tool for determining the most stable conformations. For the piperidine (B6355638) ring, a chair conformation is generally the most stable, similar to cyclohexane.
In the case of this compound, the propyl group at the C2 position can exist in either an axial or an equatorial position. DFT-based geometry optimization of both conformers allows for the determination of their relative energies. It is generally observed in substituted piperidines that bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, the equatorial conformer of this compound is predicted to be the more stable one.
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Equatorial-Propyl | 0.00 |
| Axial-Propyl | > 2.00 |
Note: The values are illustrative and represent the expected trend for 2-alkyl substituted piperidin-4-ones.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. The calculated shifts for the optimized geometry of this compound can be correlated with experimental spectra to aid in the assignment of signals.
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These theoretical spectra can be compared with experimental FT-IR spectra to identify characteristic vibrational modes, such as the C=O stretching of the ketone and the N-H stretching of the amine.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. The calculated maximum absorption wavelengths (λ_max) can provide insights into the electronic structure and chromophores within the molecule.
Molecular Dynamics (MD) Simulations
MD simulations offer a way to study the dynamic behavior of molecules over time, providing a more realistic picture than static quantum chemical calculations.
Dynamic Behavior and Solvation Effects on Molecular Conformation
MD simulations can be used to explore the conformational flexibility of this compound in different environments, such as in a solvent like water. These simulations can reveal how interactions with solvent molecules influence the conformational preferences of the piperidine ring and the propyl substituent. For instance, the stability of the equatorial versus the axial conformer can be further assessed by running simulations in an explicit solvent environment. The simulations can also provide information on intermolecular interactions, such as hydrogen bonding between the N-H group of the piperidine and water molecules.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving piperidin-4-ones. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of the reaction. For the synthesis of this compound, computational studies can help to elucidate the mechanism of key steps, such as the cyclization to form the piperidine ring, and to rationalize the observed stereoselectivity.
Transition State Characterization
The transition state is a fleeting, high-energy configuration along a reaction coordinate that represents the energetic barrier reactants must overcome to become products. Characterizing this state is fundamental to understanding reaction kinetics. For piperidine derivatives, computational studies often focus on transition states of reactions such as conformational changes, nucleophilic additions, or eliminations.
For instance, in the functionalization of N-alkyl piperidines, DFT calculations have been used to analyze the transition states of α-C–H bond elimination. acs.org These studies reveal that the geometry of the transition state, including bond lengths and angles, dictates the selectivity of the reaction. In a related context, computational modeling of the nucleophilic aromatic substitution (SNAr) reaction between dinitropyridine derivatives and piperidine shows that electron-withdrawing groups stabilize the transition state, thereby lowering the activation energy barrier for the nucleophilic attack by the piperidine. researchgate.net
While data specific to this compound is not available, a hypothetical transition state for a key reaction, such as the reduction of its carbonyl group, would be characterized by an elongated C=O bond and the incipient formation of a new bond with the incoming hydride. The orientation of the 2-propyl group (axial or equatorial) would significantly influence the steric environment and, consequently, the energy of the transition state.
A representative computational analysis of a transition state in a piperidine system is the rotation of the N-Boc group in N-Boc-2-aryl-4-methylenepiperidines. nih.govacs.org DFT calculations have been employed to determine the energetics of this process.
| Parameter | Value |
|---|---|
| Gibbs Energy of Activation (ΔG‡) | ~55 kJ/mol at 195 K |
| Enthalpy of Activation (ΔH‡) | ~43 kJ/mol |
| Entropy of Activation (ΔS‡) | ~ -63 J/K/mol |
Energy Profiles of Key Chemical Transformations
An energy profile, or reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products through one or more transition states and intermediates. These profiles provide a visual representation of the thermodynamics and kinetics of a reaction.
Key chemical transformations for this compound would include:
Conformational Isomerization: The piperidine ring exists predominantly in a chair conformation. The 2-propyl substituent can occupy either an axial or an equatorial position, leading to two different chair conformers. The energy profile of the interconversion between these conformers would involve a higher-energy twist-boat intermediate. The relative energies of the equatorial and axial conformers are influenced by steric interactions. For many 2-substituted piperidines, the conformer with the substituent in the equatorial position is generally more stable. ias.ac.in
Reduction of the Carbonyl Group: The reduction of the ketone at the C4 position can lead to two diastereomeric alcohols. The energy profile of this reaction would detail the energy of the reactants (this compound and the reducing agent), the transition state, and the products (the corresponding 4-piperidinols). The stereochemical outcome is determined by the relative energies of the two possible transition states, corresponding to the hydride attack from either the axial or equatorial face of the carbonyl group.
N-Alkylation: The nitrogen atom of the piperidine ring can act as a nucleophile. The energy profile for an N-alkylation reaction would show the energy changes as the nitrogen atom attacks an alkyl halide, passing through a transition state to form the N-alkylated product.
A study on the isomerization of cis- and trans-diastereomers of 3-fluoro-2-substituted piperidines provides insight into the activation energy barriers for such transformations. The activation energy for the isomerization of the trans-isomer was determined to be 94.3 ± 4.9 kJ mol⁻¹, while for the cis-isomer, it was 84.5 ± 3.9 kJ mol⁻¹. researchgate.net
Below is a hypothetical energy profile for the chair-chair interconversion of this compound, illustrating the relative energies of the conformers and the transition state.
| Species | Relative Energy (Illustrative) |
|---|---|
| Chair Conformer (Equatorial Propyl Group) | 0 kJ/mol |
| Transition State (Twist-Boat) | ~40-50 kJ/mol |
| Chair Conformer (Axial Propyl Group) | > 0 kJ/mol |
Future Research Directions and Emerging Paradigms in Piperidinone Chemistry
Development of Novel and Sustainable Synthetic Methodologies for 2-Propylpiperidin-4-one
The efficient and environmentally benign synthesis of this compound is a critical first step toward unlocking its full potential. While classical methods for piperidinone synthesis, such as the Petrenko-Kritschenko reaction, provide a conceptual basis, future research will necessitate the development of more tailored and sustainable approaches.
A promising strategy for the synthesis of 2-substituted-4-piperidones involves a double aza-Michael reaction. acs.org This atom-efficient method utilizes divinyl ketones as substrates, which can be reacted with primary amines to construct the piperidinone core. acs.org For the synthesis of this compound, this would involve the reaction of a propyl-substituted divinyl ketone with a suitable amine. The yields for aliphatically substituted piperidones in such reactions have been noted to be modest, suggesting a clear area for optimization. acs.org
Future research in this area should focus on several key aspects:
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the C2 position is of paramount importance. This would provide access to enantiomerically pure this compound, a crucial requirement for many pharmaceutical applications. Chiral catalysts, including organocatalysts and transition-metal complexes, could be explored to achieve high enantioselectivity.
Green Chemistry Approaches: The integration of green chemistry principles is essential for the sustainable production of this compound. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of a flow-based synthesis of this compound could enable its on-demand production and facilitate multi-step synthetic sequences.
Biocatalysis: The use of enzymes to catalyze the formation of the piperidinone ring could offer a highly selective and environmentally friendly synthetic route. Biocatalytic methods, such as enzymatic transamination with dynamic kinetic resolution, have been successfully applied to the asymmetric synthesis of other 4-piperidones and could be adapted for this compound.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Double Aza-Michael Reaction | Atom-efficient cyclization of divinyl ketones with primary amines. acs.org | Direct construction of the 2-propyl-substituted piperidinone core. |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to control stereochemistry. | Access to enantiomerically pure (R)- and (S)-2-propylpiperidin-4-one. |
| Green Chemistry Approaches | Utilization of sustainable reagents and reaction conditions. | Reduced environmental impact and improved process safety. |
| Flow Chemistry | Continuous reaction processing. | Enhanced scalability, safety, and control over reaction parameters. |
| Biocatalysis | Enzyme-catalyzed reactions. | High selectivity and mild, environmentally friendly reaction conditions. |
Exploration of Undiscovered Reactivity and Derivatization Pathways
The reactivity of the this compound scaffold is dictated by the interplay of its functional groups: the secondary amine, the ketone, and the propyl-substituted stereocenter. A thorough exploration of its chemical transformations is necessary to expand its utility as a synthetic intermediate.
The ketone at the C4 position is a prime site for a variety of chemical modifications. Standard carbonyl chemistry, such as reductions, reductive aminations, and Wittig-type olefination reactions, can be employed to introduce diverse functionalities at this position. dtic.mil Furthermore, the formation of enamines or enolates from the C3 and C5 positions allows for subsequent alkylation or acylation, providing access to a range of substituted piperidines.
The nitrogen atom of the piperidine (B6355638) ring can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide array of substituents, which can modulate the compound's physical and biological properties.
A particularly noteworthy transformation of 2-propyl-4-piperidone is its use as a starting material in the synthesis of 2-propyl-4-cyanopyridine. google.com This process involves a nucleophilic addition reaction with p-toluenesulfonylmethyl isocyanide in the presence of a base to generate a carbanion, followed by the loss of sulfonyl and formyl groups and subsequent dehydroxylation. google.com This reaction highlights the potential of this compound as a precursor to substituted pyridines, which are themselves valuable heterocyclic building blocks.
Future investigations into the reactivity of this compound should explore:
Stereoselective Transformations: The influence of the C2-propyl group on the stereochemical outcome of reactions at the C4-keto group and adjacent positions should be systematically studied. This will be crucial for the development of diastereoselective derivatization methods.
Novel Cyclization Reactions: The bifunctional nature of this compound makes it an attractive substrate for the synthesis of bicyclic and spirocyclic systems. Research into novel intramolecular cyclization reactions could lead to the discovery of new molecular scaffolds with interesting biological activities.
Metal-Catalyzed Cross-Coupling Reactions: The development of methods for the direct C-H functionalization of the piperidinone ring, particularly at the C3 and C5 positions, would provide a powerful tool for rapid derivatization.
| Functional Group | Potential Derivatization Pathways | Expected Products |
| C4-Ketone | Reduction, Reductive Amination, Wittig Olefination | 4-hydroxy-, 4-amino-, and 4-alkylidene-2-propylpiperidines |
| C3/C5 α-Carbons | Enolate/Enamine formation followed by alkylation/acylation | 3- and/or 5-substituted-2-propylpiperidin-4-ones |
| Nitrogen Atom | N-Alkylation, N-Acylation, N-Arylation | N-substituted-2-propylpiperidin-4-ones |
| Entire Scaffold | Reaction with p-toluenesulfonylmethyl isocyanide | 2-propyl-4-cyanopyridine google.com |
Integration of this compound into Advanced Synthetic Strategies for Complex Molecular Architectures
The true value of this compound as a building block lies in its potential for incorporation into the synthesis of complex, biologically active molecules. The piperidine motif is a common feature in a vast array of natural products, particularly alkaloids, and pharmaceuticals. chemrevlett.comnih.gov The presence of a propyl group at the C2 position offers a unique structural feature that can be exploited in the design of novel therapeutic agents and in the total synthesis of natural products.
The strategic placement of functional groups in derivatives of this compound can allow for its use in a variety of powerful synthetic transformations, such as multicomponent reactions, cascade reactions, and diversity-oriented synthesis. For instance, appropriately functionalized this compound derivatives could serve as key fragments in the convergent synthesis of complex targets.
Future research should be directed towards:
Natural Product Synthesis: Identifying natural products that contain a 2-propylpiperidine (B147437) or related substructure and designing synthetic routes that utilize this compound as a key intermediate.
Medicinal Chemistry: The synthesis of libraries of compounds derived from this compound for screening against a variety of biological targets. The 2-propyl group can provide a valuable lipophilic interaction with protein binding pockets.
Development of Novel Scaffolds: The use of this compound as a starting point for the synthesis of novel, three-dimensional molecular scaffolds for drug discovery. This could involve, for example, the elaboration of the piperidinone ring into more complex polycyclic systems.
The exploration of this compound in these advanced synthetic contexts is still in its infancy. However, the versatility of the piperidinone core, combined with the unique structural element of the 2-propyl substituent, suggests that this compound holds significant promise as a valuable tool for the construction of complex and biologically relevant molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Propylpiperidin-4-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization reactions using ketone precursors and propylating agents. Key steps include:
- Catalyst selection : Acidic catalysts (e.g., HCl, H₃PO₄) for cyclization, with concentrations adjusted to minimize side reactions .
- Temperature control : Maintain 50–70°C to balance reaction rate and decomposition risks .
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated via HPLC .
Q. How can researchers characterize the structural and chemical purity of this compound?
- Analytical Workflow :
- NMR spectroscopy : Compare δH (1H-NMR) and δC (13C-NMR) peaks against computational predictions (e.g., DFT) to confirm regiochemistry .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Purity assessment : Pair HPLC retention times with UV-Vis spectral data (λmax ~250–300 nm for piperidinones) .
Advanced Research Questions
Q. What mechanistic approaches are used to study the pharmacological interactions of this compound with biological targets?
- Experimental Design :
- Enzyme inhibition assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (KD) to receptors like acetylcholinesterase .
- Molecular docking : Apply AutoDock Vina or Schrödinger Suite to predict binding poses, followed by MD simulations (NAMD/GROMACS) to assess stability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Root-Cause Analysis :
- Variable isolation : Compare assay conditions (pH, ionic strength) and cell lines used in conflicting studies .
- Statistical rigor : Apply multivariate ANOVA to identify confounding variables (e.g., solvent DMSO% affecting membrane permeability) .
Q. What computational strategies are effective for modeling the physicochemical properties of this compound?
- Protocol :
- Quantum chemistry : Optimize geometry at B3LYP/6-31G* level to predict logP, pKa, and solubility .
- ADMET profiling : Use SwissADME or pkCSM to forecast bioavailability and toxicity risks .
Guidelines for Reproducible Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
